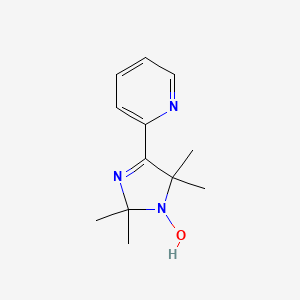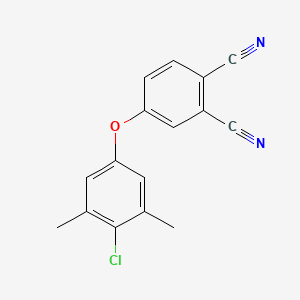![molecular formula C17H20ClN3O B5696041 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide](/img/structure/B5696041.png)
2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide, also known as C646, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide inhibits the activity of HAT p300/CBP by binding to its bromodomain, which is responsible for recognizing acetylated lysine residues on histones. Inhibition of p300/CBP leads to a decrease in histone acetylation, which in turn leads to changes in gene expression.
2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide also inhibits the activity of NF-κB by blocking the interaction between NF-κB and its coactivator p300/CBP. Inhibition of NF-κB leads to a decrease in the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide in lab experiments is its specificity for p300/CBP and NF-κB. 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide has been shown to have minimal off-target effects, making it a useful tool for studying the role of p300/CBP and NF-κB in various biological processes.
One of the limitations of using 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide in lab experiments is its solubility. 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide is poorly soluble in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide. One area of research is the development of more potent and selective inhibitors of p300/CBP and NF-κB. Another area of research is the investigation of the role of p300/CBP and NF-κB in various diseases, including cancer, inflammation, and cardiovascular diseases. Finally, the potential use of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide as a therapeutic agent in clinical settings should be explored further.
Conclusion:
In conclusion, 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide is a small molecule inhibitor that has shown promise as a therapeutic agent for various diseases. Its specificity for p300/CBP and NF-κB makes it a useful tool for studying the role of these proteins in various biological processes. Future research on 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide will likely focus on the development of more potent and selective inhibitors, as well as the investigation of its potential as a therapeutic agent in clinical settings.
Synthesemethoden
The synthesis of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide involves the reaction of 2-chloronicotinoyl chloride with 4-(diethylamino)-2-methylaniline in the presence of triethylamine. The resulting compound is then treated with nicotinamide to produce 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide. The chemical structure of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide is shown below:
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide has been shown to inhibit the activity of histone acetyltransferase (HAT) p300/CBP, which is overexpressed in many types of cancer. Inhibition of p300/CBP has been shown to induce apoptosis and inhibit proliferation in cancer cells.
In inflammation research, 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the inflammatory response. Inhibition of NF-κB has been shown to reduce inflammation in various animal models of inflammatory diseases.
In cardiovascular research, 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide has been shown to improve cardiac function and reduce myocardial infarction size in animal models of myocardial infarction.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(diethylamino)-2-methylphenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-4-21(5-2)13-8-9-15(12(3)11-13)20-17(22)14-7-6-10-19-16(14)18/h6-11H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBSSYBJHDORMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(diethylamino)-2-methylphenyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)

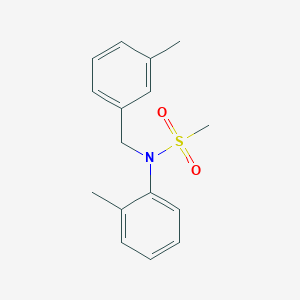
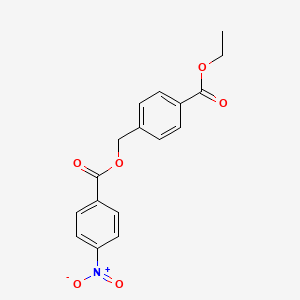
![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)

![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)
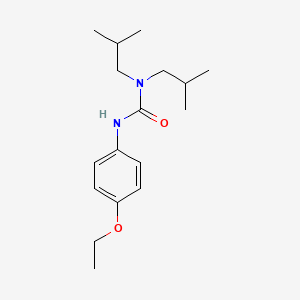
![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696047.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)
